![molecular formula C13H14ClN3O3 B6362036 1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole CAS No. 1240567-93-4](/img/structure/B6362036.png)
1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole
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Overview
Description
1-(4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole, most commonly referred to as CPBP, is an organic compound belonging to the class of pyrazoles. CPBP has been extensively studied in recent years due to its potential applications in various fields, such as drug discovery, medicinal chemistry and biochemistry. CPBP has been found to have several unique properties, such as high solubility in water and good stability in a wide range of pH levels. It has also been found to be non-toxic and non-irritating, making it an ideal candidate for a wide range of applications.
Scientific Research Applications
CPBP has been found to have several potential applications in scientific research. It has been found to be a useful tool in drug discovery and medicinal chemistry due to its high solubility in water and good stability in a wide range of pH levels. CPBP has also been found to be non-toxic and non-irritating, making it an ideal candidate for a wide range of applications.
In addition, CPBP has been found to be an effective inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. As such, CPBP has potential applications in the treatment of Alzheimer’s disease and other neurodegenerative diseases.
Mechanism of Action
CPBP is an effective inhibitor of the enzyme acetylcholinesterase (AChE). AChE is involved in the breakdown of the neurotransmitter acetylcholine in the brain. When CPBP binds to AChE, it prevents the breakdown of acetylcholine, thus increasing the amount of acetylcholine in the brain. This increased amount of acetylcholine is thought to improve cognitive function and memory.
Biochemical and Physiological Effects
CPBP has been found to have several biochemical and physiological effects. It has been found to increase the amount of acetylcholine in the brain, which is thought to improve cognitive function and memory. In addition, CPBP has been found to reduce inflammation, improve blood flow, and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
CPBP has several advantages for lab experiments. It is non-toxic and non-irritating, making it an ideal candidate for a wide range of applications. In addition, CPBP is highly soluble in water and has good stability in a wide range of pH levels.
However, CPBP also has some limitations. It is not very stable in the presence of light and heat, and it can be degraded by certain enzymes.
Future Directions
1. Investigating the potential of CPBP as a therapeutic agent for the treatment of Alzheimer’s disease and other neurodegenerative diseases.
2. Studying the effects of CPBP on other enzymes involved in the breakdown of neurotransmitters.
3. Investigating the potential of CPBP as an anti-inflammatory agent.
4. Studying the effects of CPBP on oxidative stress.
5. Investigating the potential of CPBP as an antioxidant.
6. Studying the effects of CPBP on blood flow.
7. Investigating the potential of CPBP as a neuroprotective agent.
8. Studying the effects of CPBP on cognitive function and memory.
9. Investigating the potential of CPBP as an anti-cancer agent.
10. Studying the effects of CPBP on gene expression.
Synthesis Methods
CPBP is synthesized from the reaction of 2-chlorophenol and butyl nitrite, followed by a reaction with hydrazine hydrate. The reaction is carried out in an aqueous medium at a temperature of 60°C and a pressure of 1 atm. The reaction of 2-chlorophenol and butyl nitrite yields 1-(4-(2-chlorophenoxy)butyl]-4-nitro-1H-pyrazole in a yield of 82%.
properties
IUPAC Name |
1-[4-(2-chlorophenoxy)butyl]-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c14-12-5-1-2-6-13(12)20-8-4-3-7-16-10-11(9-15-16)17(18)19/h1-2,5-6,9-10H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSRGXSMBPOILW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCN2C=C(C=N2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole |
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